(5-CHLORO-2-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
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Overview
Description
(5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone is a complex organic compound with the molecular formula C₁₅H₁₄ClFN₂O₃S₂. This compound is characterized by the presence of a thienyl group, a fluorophenyl group, and a piperazine ring, making it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with piperazine to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to modulate specific biological pathways makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with (5-Chloro-2-thienyl){4-[(4-fluorophenyl)sulfonyl]piperazino}methanone, particularly in the presence of chloro and fluoro groups.
2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds also contain thienyl groups and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse biological targets makes it a versatile and valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-14-6-5-13(23-14)15(20)18-7-9-19(10-8-18)24(21,22)12-3-1-11(17)2-4-12/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSDMZTVNQOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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